5,5,5-Trifluoropentane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5,5-Trifluoropentane-1-sulfonamide, also known as trifluoropentanesulfonamide, is an organic compound . It has a molecular weight of 205.2 and is typically in powder form .

Molecular Structure Analysis

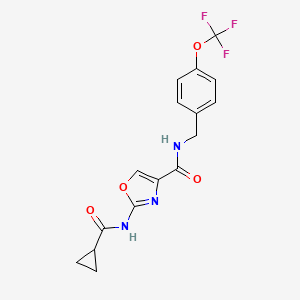

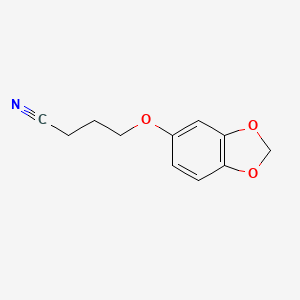

The molecular structure of this compound can be represented by the InChI code:1S/C5H10F3NO2S/c6-5(7,8)3-1-2-4-12(9,10)11/h1-4H2,(H2,9,10,11) . This indicates that the molecule consists of a pentane chain with three fluorine atoms attached to the fifth carbon atom, and a sulfonamide group attached to the first carbon atom . Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 205.2 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Catalytic and Synthetic Applications : Trifluoromethanesulfonic (triflic) acid, related to trifluoropentane sulfonamide, is an excellent catalyst for cyclisation reactions in organic chemistry. These reactions lead to the formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002). Additionally, triflamides, another related compound, are used as reagents, catalysts, or additives in a variety of organic reactions due to their NH-acidity, lipophilicity, and catalytic activity (Moskalik & Astakhova, 2022).

Chemical Synthesis of Prolines : N-[3-(Trifluoromethyl)homoallyl]sulfonamides, closely related to 5,5,5-Trifluoropentane-1-sulfonamide, are used in the synthesis of pyrrolidines, which are further processed into various prolines, including optically active prolines. These compounds have applications in organic synthesis and medicine (Nadano et al., 2006).

Formation of Heterocycles : Sulfonamides like trifluoromethanesulfonamide can condense with carbonyl compounds to form heterocycles, which have applications in various fields including organic chemistry and medicine (Shainyan & Meshcheryakov, 2009).

Polymer Composite Single-Ion Conductors : Lithium bis(trifluoromethane) sulfonamide, a compound related to this compound, shows promise as an electrolyte salt in lithium batteries due to its good conductivity and high dissociation between the lithium cation and its anion. This application is significant in the development of more efficient battery technologies (Zhao et al., 2015).

Environmental Chemistry : The study of perfluorinated alkyl sulfonamides (PFASs), which include compounds similar to this compound, is important in understanding their occurrence, partitioning, and human exposure in various environments (Shoeib et al., 2005).

Mechanism of Action

Target of Action

It is known that sulfonamides, a group of compounds to which 5,5,5-trifluoropentane-1-sulfonamide belongs, commonly target enzymes such as carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria

Biochemical Pathways

Sulfonamides in general are known to inhibit the synthesis of folic acid, thereby affecting dna synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sulfonamides, due to their biological activity and high resistance to biodegradation, may have long residence times in both water and soil matrices . This could potentially influence the compound’s action and efficacy.

Safety and Hazards

properties

IUPAC Name |

5,5,5-trifluoropentane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO2S/c6-5(7,8)3-1-2-4-12(9,10)11/h1-4H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWODOFTLIXYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)N)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2467391.png)

![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B2467395.png)

![N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2467401.png)

![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)